Cas no 934524-10-4 (2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine)

2,4-Dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a dichlorinated pyrrolopyrimidine core functionalized with a 4-methylbenzenesulfonyl group. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The dichloro substitution enhances electrophilic character, facilitating nucleophilic displacement reactions, while the sulfonyl group improves solubility and stability. Its rigid aromatic framework is conducive to designing bioactive molecules, often serving as a scaffold in kinase inhibitor research. The compound’s high purity and well-defined reactivity profile ensure consistent performance in cross-coupling and functionalization reactions, supporting precise molecular modifications.
2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine structure
934524-10-4 structure
Product Name:2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS No:934524-10-4
MF:C13H9Cl2N3O2S
MW:342.200459241867
MDL:MFCD13193624
CID:823254
PubChem ID:53486828
Update Time:2025-06-08

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
    • 2,4-dichloro-7-[(4-methylphenyl)sulfonyl]-7H-Pyrrolo[2,3-d]pyrimidine
    • 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-7-[(4-methylphenyl)sulfonyl]-
    • 2,4-Dichloro-7-(4-methylbenzenesulfonyl)-7h-pyrrolo[2,3-D]pyrimidine
    • C13H9Cl2N3O2S
    • DTDGVNQSPAWHTH-UHFFFAOYSA-N
    • BCP14551
    • PB19366
    • AX8166283
    • AB0027744
    • W9612
    • ST24027313
    • 2,4-dichloro-7-tosyl-pyrrolo[2,3-d]pyrimidine
    • 2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,
    • 2,4-Dichloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • 2,4-Dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine
    • 934524-10-4
    • DB-355216
    • A1-00638
    • 2 pound not4-Dichloro-7-tosyl-7H-pyrrolo[2 pound not3-d]pyrimidine
    • DS-0760
    • CS-M2770
    • 2,4-Dichloro-7-(p-tolylsulfonyl)pyrrolo[2,3-d]pyrimidine
    • AKOS015850444
    • 44TZH2Y76U
    • 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
    • MFCD13193624
    • DTXSID30705152
    • SCHEMBL1015374
    • 2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
    • MDL: MFCD13193624
    • Inchi: 1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(14)16-13(15)17-12(10)18/h2-7H,1H3
    • InChI Key: DTDGVNQSPAWHTH-UHFFFAOYSA-N
    • SMILES: O=S(N1C2C(=C(N=C(N=2)Cl)Cl)C=C1)(C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 340.979
  • Monoisotopic Mass: 340.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.2
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.59
  • Boiling Point: 447.1±55.0°C at 760 mmHg
  • Flash Point: 224.217°C
  • Refractive Index: 1.707

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Security Information

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>

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2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, rt
Reference
Heteroaromatic derivatives for use as regulator, preparation method therefor and use thereof
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ;  30 min, rt
Reference
Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors
Su, Qibin; Ioannidis, Stephanos; Chuaqui, Claudio; Almeida, Lynsie; Alimzhanov, Marat; et al, Journal of Medicinal Chemistry, 2014, 57(1), 144-158

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  30 min, rt
Reference
Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  0 °C; 3 h, rt
Reference
Deuterated tasocitinib derivatives as Janus kinase 3 inhibitors and their preparation and use for the treatment and prevention of Janus kinase 3-mediated diseases
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, rt
Reference
Synthesis and biological evaluation of substituted 2-anilino-7H-pyrrolopyrimidines as PDK1 inhibitors
O'Brien, Nathan J.; Brzozowski, Martin; Wilson, David J. D.; Deady, Leslie W.; Abbott, Belinda M., Tetrahedron, 2014, 70(33), 4947-4956

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min, rt
1.2 1 h, rt
Reference
Preparation of alkynyl pyrrolopyrimidine compounds as JAK kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Water
Reference
Aryl phosphorus oxide with inhibitory effect on protein tyrosine kinase
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 h, rt
Reference
JAK/HDAC double-target inhibitor containing 4-aminopyrazole structure, its preparing method and application
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 h, rt
Reference
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors
Liang, Xuewu; Zang, Jie; Zhu, Mengyuan; Gao, Qianwen; Wang, Binghe; et al, ACS Medicinal Chemistry Letters, 2016, 7(10), 950-955

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 18 h, rt
Reference
(R)-3-(N,N-Dimethylamino)pyrrolidine derivatives as JAK3 kinase inhibitors and their preparation and use in the treatment of JAK3 kinase-mediated diseases
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  16 h, rt
Reference
Fused-ring heterocycle derivative and medical use thereof
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 25 °C
Reference
Preparation, antitumor activity and protein kinase inhibition of pyrrolopyrimidines
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
Reference
Preparation of pyrrolopyrimidines as inhibitors of LRRK2 kinase for the treatment of diseases
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 8 h, rt
Reference
High-efficiency pyrrolopyrimidine BTK inhibitor, its preparation method and application
, China, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  30 min, rt
Reference
Preparation of pyrimidine and pyridine derivatives useful in treatment, amelioration or prevention of influenza
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  0.5 h, rt
Reference
Preparation of heterocyclic compounds and uses thereof
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min, rt
1.2 1 h, rt
1.3 Reagents: Water
Reference
Preparation of pyrrolopyrimidine compounds and their use as janus kinase modulators
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane ,  Water ;  rt; 1.5 h, rt
Reference
Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors
Rowlands, Rachel A.; Cato, M. Claire; Waldschmidt, Helen V.; Bouley, Renee A. ; Chen, Qiuyan; et al, ACS Medicinal Chemistry Letters, 2019, 10(12), 1628-1634

Production Method 19

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Water
Reference
Substituted diaminopyrimidine compound and its application in treating ALK-mediated disease
, China, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 5 h, rt
Reference
Preparation of 4-amino-(1H)-pyrazole containing compounds as JAK kinase inhibitors
, China, , ,

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:934524-10-4)2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Order Number:A859772
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:20
Price ($):243.0/440.0/856.0
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Additional information on 2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Recent Advances in the Study of 2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 934524-10-4)

The compound 2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 934524-10-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. This heterocyclic compound, characterized by its pyrrolo[2,3-d]pyrimidine core, has been explored for its ability to modulate various biological targets, including kinases and other signaling proteins. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its therapeutic potential in oncology and inflammatory diseases.

One of the key advancements in the study of this compound is its role as a kinase inhibitor. Researchers have demonstrated that 2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine exhibits selective inhibition against specific kinases involved in cancer cell proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed potent activity against JAK2 and FLT3 kinases, which are critical targets in myeloproliferative disorders and acute myeloid leukemia (AML). The study highlighted the importance of the tosyl group at the 7-position for maintaining inhibitory potency and selectivity.

In addition to its kinase inhibitory properties, recent research has explored the compound's potential as a building block for PROTACs (Proteolysis Targeting Chimeras). A 2024 study in ACS Chemical Biology described the incorporation of 2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine into a PROTAC design, leveraging its ability to bind E3 ubiquitin ligases. This approach demonstrated enhanced degradation of target proteins in cellular models, suggesting a promising strategy for targeted protein degradation therapies.

Structural studies have also provided insights into the compound's binding modes. X-ray crystallography and molecular docking analyses have revealed that the dichloropyrimidine moiety engages in key hydrogen bonding interactions with kinase active sites, while the tosyl group contributes to hydrophobic interactions. These findings, published in a 2023 Nature Communications article, have informed the design of next-generation analogs with improved pharmacokinetic properties.

Despite these advancements, challenges remain in the clinical translation of 2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-based therapeutics. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further medicinal chemistry optimization. Ongoing research is focusing on prodrug strategies and formulation technologies to overcome these limitations, as discussed in a recent review in Advanced Drug Delivery Reviews (2024).

In conclusion, 2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 934524-10-4) represents a promising chemical scaffold with diverse applications in drug discovery. Its versatility as a kinase inhibitor and PROTAC component, coupled with recent structural insights, positions it as a valuable tool for developing novel therapeutics. Future research will likely explore its potential in combination therapies and its applicability to a broader range of disease targets.

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Amadis Chemical Company Limited
(CAS:934524-10-4)2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
A859772
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):243.0/440.0/856.0
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